molecular formula C20H21N3O4S B2732218 methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate CAS No. 1251602-31-9

methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2732218
CAS No.: 1251602-31-9
M. Wt: 399.47
InChI Key: URHAXDVOBCIAEP-UHFFFAOYSA-N
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Description

Methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H21N3O4S and its molecular weight is 399.47. The purity is usually 95%.
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Scientific Research Applications

Stereochemical Insights and Insecticidal Activity Methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate, a related compound, demonstrates specific insecticidal activities based on stereochemistry against American cockroaches and house flies. This activity is notably influenced by the stereoconfiguration at the C-4 atom, with the S-enantiomer showing significantly higher potency. This insight underlines the role of substituent conformation on the pyrazoline ring for potential insecticidal effects (Hasan et al., 1996).

Metal Complex Stability and Thermodynamics Studies on 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)sulfamoyl]phenylazo}-2-pyrazolin-5-one, a structurally similar compound, reveal its capacity to form stable complexes with transition metal ions. The thermodynamic parameters derived from these interactions suggest spontaneous, exothermic, and entropically favorable formation of metal complexes, highlighting potential applications in coordination chemistry and possibly in designing metal-based drugs or catalysts (Fouda et al., 2006).

Cyclization Mechanisms and Synthesis of Benzoxazines Research involving the thermal decarbonylation of methyl 3-acyl-1-[o-bromophenyl(phenyl)methyleneamino]-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates showcases a novel cyclization mode leading to benzoxazines. This work not only adds to the knowledge of organic synthesis mechanisms but also opens avenues for the development of new compounds with potential pharmacological applications (Lisowskaya et al., 2006).

Antimicrobial Azetidinone Derivatives The synthesis of azetidinone derivatives from 3-methyl-1H-pyrazol-5(4H)-one demonstrates significant antimicrobial activities against various bacterial strains. This research contributes to the development of new antimicrobial agents and underscores the versatility of pyrazole derivatives in medicinal chemistry (Chopde et al., 2012).

Antitumoral Activity of Tricyclic Lactones The synthesis and evaluation of 3-(aryl)benzothieno[2,3-c]pyran-1-ones highlight their high growth inhibitory effect on various human tumor cell lines. This work not only offers insights into structure-activity relationships but also identifies promising leads for further antitumor drug development (Queiroz et al., 2009).

Properties

IUPAC Name

methyl 1-[(2-methylphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-15-9-7-8-10-16(15)13-23-14-18(20(24)27-3)19(21-23)28(25,26)22(2)17-11-5-4-6-12-17/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHAXDVOBCIAEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=N2)S(=O)(=O)N(C)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.